

Troubleshooting YKL-06-061 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **YKL-06-061**

Cat. No.: **B611892**

[Get Quote](#)

Technical Support Center: YKL-06-061

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the salt-inducible kinase (SIK) inhibitor, **YKL-06-061**. The focus is to address common issues related to its insolubility in aqueous buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is **YKL-06-061** and what is its mechanism of action?

YKL-06-061 is a potent and selective, second-generation small molecule inhibitor of salt-inducible kinases (SIKs).^{[1][2][3]} It targets SIK1, SIK2, and SIK3, which are members of the AMP-activated protein kinase (AMPK) family.^[4] By inhibiting SIKs, **YKL-06-061** can modulate downstream signaling pathways, leading to effects such as increased MITF mRNA expression, G1/S phase arrest in cancer cells, and reduced expression of immediate early genes (IEGs).^{[5][6][7]}

Q2: What are the primary solvents for dissolving **YKL-06-061**?

YKL-06-061 is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.^{[2][8]} It is considered insoluble in water.^{[2][8]} For in vitro assays, DMSO is the most commonly recommended solvent for preparing stock solutions.^{[1][2]}

Q3: What is the recommended storage condition for **YKL-06-061** stock solutions?

Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[\[2\]](#)
For long-term storage, it is recommended to store the solution at -80°C for up to 6 months.[\[1\]](#)[\[2\]](#)
For shorter periods, storage at -20°C for up to 1 month is also acceptable.[\[1\]](#)[\[2\]](#) Always protect the solutions from light.[\[1\]](#)

Solubility Data

The solubility of **YKL-06-061** can vary slightly between suppliers and batches. The following table summarizes the reported solubility in common laboratory solvents.

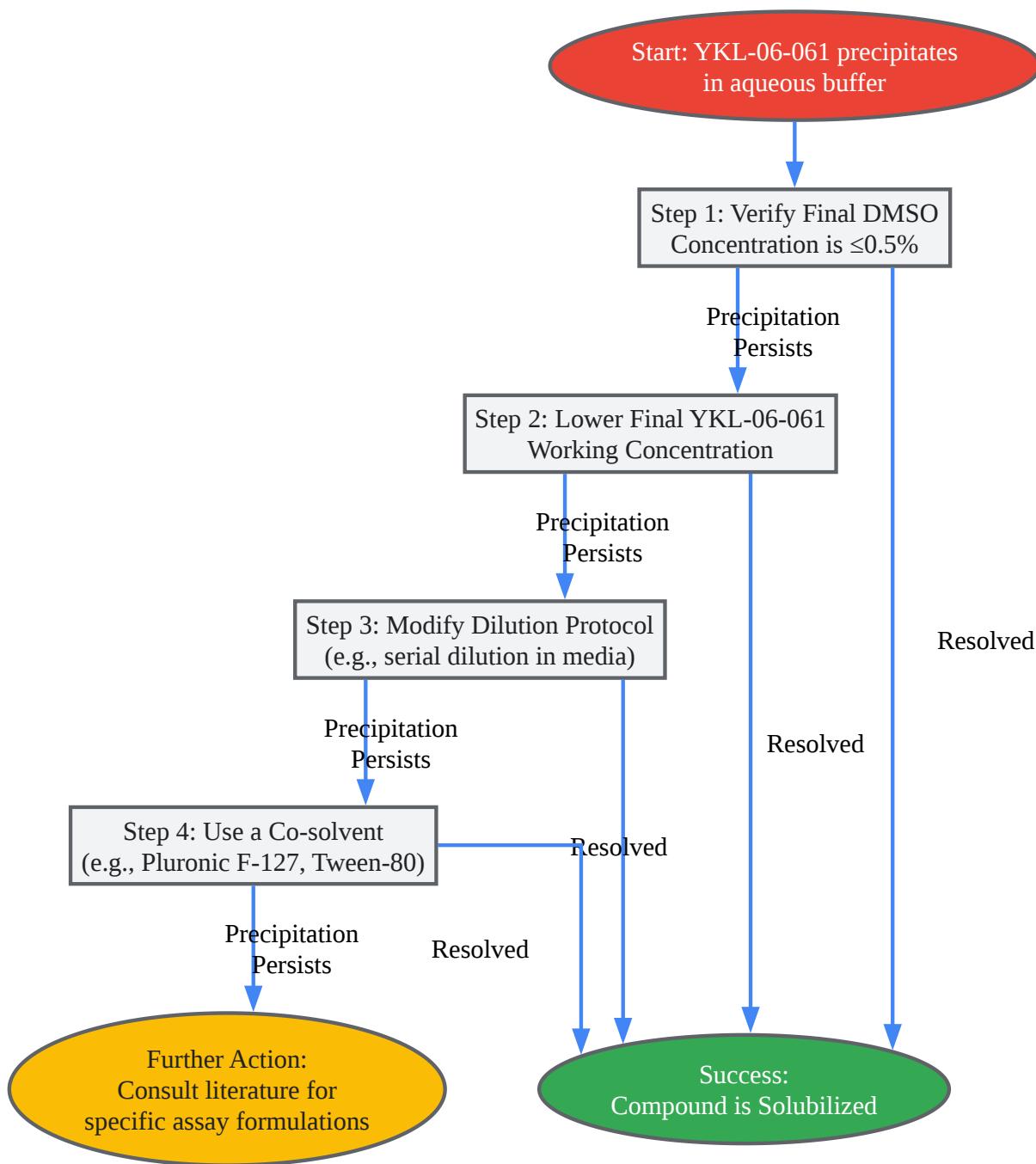
Solvent	Reported Solubility	Molar Concentration (approx.)	Source(s)
DMSO	16.67 mg/mL	31.59 mM	[1]
DMSO	20 mg/mL	37.9 mM	[2]
DMSO	18 mg/mL	34.11 mM	[9]
DMSO	10 mM	5.28 mg/mL	[3]
Ethanol	4 mg/mL	7.58 mM	[2] [9]
Water	Insoluble	-	[2] [8]
Acetonitrile	Slightly Soluble (0.1-1 mg/mL)	-	[4]
Chloroform	Sparingly Soluble (1-10 mg/mL)	-	[4]

Molecular Weight of **YKL-06-061**: 527.66 g/mol [\[1\]](#)[\[2\]](#)

Experimental Protocols

Protocol 1: Preparation of a 10 mM **YKL-06-061** Stock Solution in DMSO

- Preparation: Before opening, bring the vial of **YKL-06-061** powder to room temperature.


- Solvent: Use fresh, anhydrous (hygroscopic) DMSO to ensure maximum solubility.[1][2]
Moisture in DMSO can significantly reduce the solubility of the compound.[1][2]
- Calculation: To prepare a 10 mM stock solution, you will need to dissolve 5.28 mg of **YKL-06-061** in 1 mL of DMSO. For 1 mg of **YKL-06-061**, add 189.52 μ L of DMSO.
- Dissolution: Add the calculated volume of DMSO to the vial of **YKL-06-061**.
- Mixing: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication in an ultrasonic bath can aid dissolution if precipitation is observed.[1]
- Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C, protected from light.

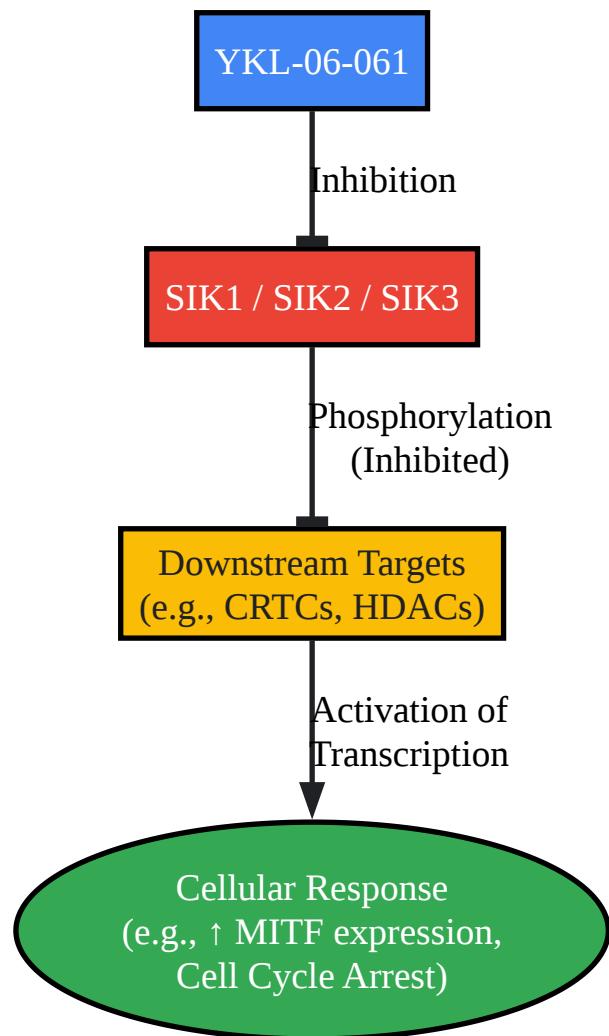
Troubleshooting Guide: Insolubility in Aqueous Buffers

A common issue is the precipitation of **YKL-06-061** when the DMSO stock solution is diluted into aqueous buffers (e.g., cell culture media, assay buffers). This occurs because the compound is hydrophobic and crashes out of solution as the percentage of the aqueous component increases.

Problem: My compound precipitates when I add it to my aqueous assay buffer.

Below is a workflow to troubleshoot this issue. Start with the first suggestion and proceed to the next if the problem persists.

[Click to download full resolution via product page](#)**Caption:** Troubleshooting workflow for **YKL-06-061** insolubility.


Detailed Troubleshooting Steps:

- Step 1: Check Final DMSO Concentration
 - Issue: High concentrations of DMSO can be toxic to cells and may not be sufficient to keep the compound in solution upon high dilution.[10]
 - Recommendation: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally $\leq 0.5\%$, and not exceeding 1%. [11] Always run a vehicle control (buffer + same final concentration of DMSO) in your experiments to account for any solvent effects.
- Step 2: Lower the Final Working Concentration
 - Issue: The required concentration of **YKL-06-061** may exceed its solubility limit in the final aqueous buffer.
 - Recommendation: **YKL-06-061** is a potent inhibitor with IC50 values in the low nanomolar range (1.77 nM for SIK2, 6.56 nM for SIK1, and 20.5 nM for SIK3).[1][2] It is often not necessary to use high micromolar concentrations for in vitro cell-based assays. Try reducing the final working concentration to the lowest effective level based on its IC50 values.
- Step 3: Modify the Dilution Protocol
 - Issue: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer can cause immediate precipitation.
 - Recommendation: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the 10 mM DMSO stock into your cell culture medium or assay buffer to an intermediate concentration (e.g., 100 μ M), mix quickly and thoroughly, and then perform the final dilution to the desired concentration. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out.
- Step 4: Consider Using Co-solvents or Surfactants

- Issue: For some applications, especially at higher concentrations, a co-solvent may be necessary to maintain solubility.
- Recommendation: Non-ionic surfactants like Tween-80 or Pluronic F-127 can be used at low concentrations (e.g., 0.01-0.1%) to help emulsify and stabilize hydrophobic compounds in aqueous solutions. Prepare a stock solution of the surfactant in your buffer and add it before introducing the **YKL-06-061** stock. An *in vivo* formulation has been described using DMSO, PEG300, and Tween-80, which may provide insights for *in vitro* formulation.^[1] Always test the effect of the co-solvent alone on your experimental system.

Signaling Pathway

YKL-06-061 acts by inhibiting the kinase activity of SIK1, SIK2, and SIK3. This inhibition prevents the phosphorylation of downstream targets, which can lead to various cellular responses depending on the context.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for **YKL-06-061**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]

- 3. YKL-06-061 | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Blocking salt-inducible kinases with YKL-06-061 prevents PTZ-induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bocsci.com [bocsci.com]
- 8. SIK inhibitor YKL-06-061, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 9. adooq.com [adooq.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Troubleshooting YKL-06-061 insolubility in aqueous buffers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611892#troubleshooting-ykl-06-061-insolubility-in-aqueous-buffers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com